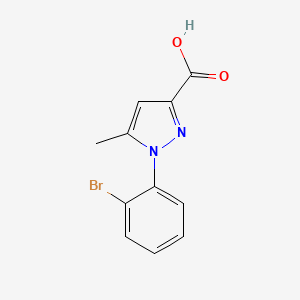

1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

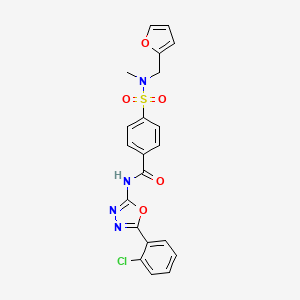

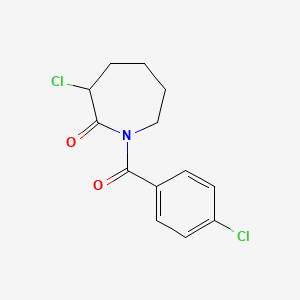

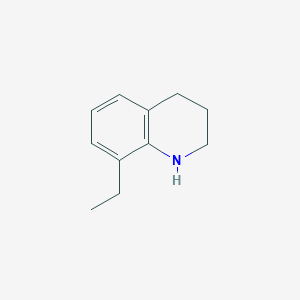

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “1-(2-Bromophenyl)” part suggests a bromophenyl group attached to the pyrazole ring. The “5-methyl” indicates a methyl group is also attached to the pyrazole ring .

Molecular Structure Analysis

The molecular structure would likely consist of a pyrazole ring with a bromophenyl group and a methyl group attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including electrophilic substitution . The presence of the bromophenyl group might also allow for reactions typical of halogenated aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For example, bromophenylboronic acid, a related compound, has a molecular weight of 200.83 g/mol and a melting point of 113 °C .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

1-(2-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block in the synthesis of heterocyclic compounds due to its reactivity. The compound and its derivatives are instrumental in creating a diverse array of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These structures are critical in the development of various classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors such as amines, α-aminocarboxylic acids, phenols, and malononitriles (Gomaa & Ali, 2020).

Bioactive Compound Development

Pyrazole carboxylic acid derivatives, including this compound, serve as significant scaffold structures in heterocyclic compounds. They have shown a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These derivatives are crucial for the synthesis of biologically active compounds in organic chemistry, highlighting their importance in medicinal chemistry (Cetin, 2020).

Anticancer Agent Synthesis

Knoevenagel condensation, utilizing compounds like this compound, has been a pivotal reaction in generating α, β‐unsaturated ketones/carboxylic acids. This reaction is instrumental in producing a library of chemical compounds with potential anticancer activities. It has enabled the synthesis of diverse molecules targeting various cancer targets, including DNA, microtubules, Topo-I/II, and kinases, demonstrating the compound's significant role in advancing cancer treatment research (Tokala, Bora, & Shankaraiah, 2022).

Liquid-Liquid Extraction Applications

Research on carboxylic acids like this compound has revitalized interest in their removal from aqueous streams, crucial for the production of bio-based plastics. Liquid-liquid extraction (LLX) techniques have been developed to recover these acids efficiently, demonstrating the practical applications of such compounds beyond pharmaceuticals into environmental and materials science (Sprakel & Schuur, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-9(11(15)16)13-14(7)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKODNWMWBZDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Benzylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2596494.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2596497.png)

![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)

![2-[2-(Methylamino)ethyl]benzoic acid hydrochloride](/img/structure/B2596506.png)

![N-(4-methoxyphenyl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2596511.png)